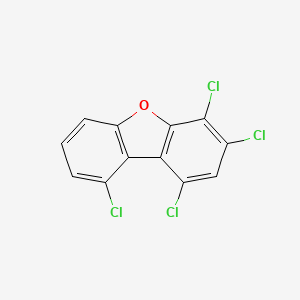

1,3,4,9-Tetrachlorodibenzofuran

Description

Properties

IUPAC Name |

1,3,4,9-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-2-1-3-8-9(5)10-6(14)4-7(15)11(16)12(10)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCYJHOTZSKZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232542 | |

| Record name | 1,3,4,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-28-3 | |

| Record name | 1,3,4,9-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,9-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935VCF06KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Formation Pathways of Polychlorinated Dibenzofurans

Anthropogenic Sources of PCDF Generation

The formation of PCDFs is predominantly linked to thermal processes and industrial activities where organic matter, chlorine, and a catalyst are present. These processes create the necessary conditions for the synthesis of PCDF congeners, including 1,3,4,9-Tetrachlorodibenzofuran.

Thermal Processes and Combustion Activities

Combustion is a major pathway for the formation and release of PCDFs into the environment. The efficiency of combustion, the composition of the fuel, and the post-combustion conditions all play a crucial role in the amount and type of PCDFs generated.

Waste incineration is a significant source of PCDF emissions, arising from the thermal treatment of municipal solid waste (MSW), hazardous waste, and medical waste. nih.govaaqr.orgresearchgate.net The composition of the waste stream, particularly its chlorine content from materials like plastics (PVC) and paper, directly influences PCDF formation. squarespace.com

Municipal Waste Incineration: MSW incinerators process a heterogeneous mix of waste, which can lead to variable PCDF emissions. The formation of PCDFs can occur both in the combustion chamber and in the post-combustion zone, where de novo synthesis on fly ash particles is a key mechanism. diva-portal.org Modern MSW incinerators with advanced air pollution control devices (APCDs) have significantly reduced PCDF emissions. aaqr.org However, outdated or poorly operated facilities can be substantial contributors.

Hazardous Waste Incineration: The incineration of hazardous waste, which may contain a wide array of chlorinated organic compounds, presents a high potential for PCDF formation. acs.org While dedicated hazardous waste incinerators are designed for high-temperature combustion to ensure the destruction of toxic compounds, incomplete combustion or the "memory effect" in the flue gas treatment systems can still lead to PCDF emissions. acs.org

Medical Waste Incineration: Medical waste often has a high content of plastics and other materials that can serve as precursors for PCDF formation upon incineration. squarespace.com Studies have shown that medical waste incinerators can be significant sources of PCDFs, with the specific congener profile and concentration depending on the incinerator design and operating conditions. researchgate.net The use of APCDs, such as bag filters with activated carbon injection, is critical in controlling these emissions. nih.gov

| Incineration Source | Key Findings on PCDF Emissions | Typical PCDF Congeners Observed |

| Municipal Solid Waste | Emissions are variable and dependent on waste composition and incinerator technology. De novo synthesis is a major formation pathway. nih.govdiva-portal.org | A range of PCDFs, with tetrachlorodibenzofurans (TCDFs) and pentachlorodibenzofurans (PeCDFs) often being significant contributors to the total toxicity. nih.gov |

| Hazardous Waste | High potential for PCDF formation due to the nature of the waste. "Memory effect" in APCDs can contribute to emissions. acs.org | Congener profiles can vary widely depending on the specific waste being incinerated. |

| Medical Waste | Significant PCDF source due to high plastic content in the waste. APCDs are crucial for emission control. squarespace.comresearchgate.netnih.gov | TCDFs are often detected, with 2,3,7,8-TCDF being a prominent congener in some emissions. wordpress.com |

It is important to note that specific quantitative data for this compound concentrations across these incineration types is not consistently available in the reviewed literature, which often reports total PCDF or total TCDF concentrations.

A number of high-temperature industrial processes are also significant sources of PCDF emissions.

Industrial Pyrolysis: Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can also lead to the formation of PCDFs, particularly when processing materials with high chlorine and copper content. nih.gov Research has shown that in some pyrolysis processes, a significantly higher amount of PCDFs compared to polychlorinated dibenzo-p-dioxins (PCDDs) is formed, with a prevalence of lower chlorinated congeners. nih.gov

Sintering Plants and the Iron and Steel Industry: The iron and steel industry, particularly iron ore sintering plants, are recognized as major sources of PCDF emissions. upt.roresearchgate.net The sintering process, which involves the agglomeration of iron ore fines, coke, and other materials at high temperatures, provides ideal conditions for PCDF formation. The de novo synthesis pathway is considered the dominant mechanism, with PCDFs generally being more abundant than PCDDs in the flue gas. aaqr.org Studies have identified 2,3,7,8-TCDF as a major congener in emissions from some sintering plants. nih.gov

Electric Arc Furnaces (EAFs): EAFs, used for recycling steel scrap, can also be a source of PCDFs. The raw materials, often contaminated with plastics, oils, and paints, provide the necessary precursors for PCDF formation during the melting process. researchgate.net

Cement Kilns: Cement kilns, especially those co-processing waste materials as alternative fuels, can emit PCDFs. squarespace.comresearchgate.net The high temperatures and long residence times in modern cement kilns can destroy PCDFs, but formation can still occur in the cooler parts of the system, such as the preheater and air pollution control devices. squarespace.com

| Industrial Source | Key Findings on PCDF Emissions | Typical PCDF Congeners Observed |

| Industrial Pyrolysis | Can form significant amounts of PCDFs, with a high PCDF/PCDD ratio. Lower chlorinated congeners are often favored. nih.gov | Tetrachlorodibenzofurans (TCDFs) and Pentachlorodibenzofurans (PeCDFs) can be major contributors to the total toxicity. nih.gov |

| Sintering Plants | A major source of PCDFs in the iron and steel industry. De novo synthesis is the dominant formation mechanism. aaqr.orgupt.ro | 2,3,7,8-TCDF has been identified as a significant congener in some emissions. nih.govresearchgate.net |

| Electric Arc Furnaces | Emissions are linked to the contamination of scrap metal with chlorine-containing materials. researchgate.net | Congener profiles can vary depending on the scrap quality. |

| Cement Kilns | Emissions can occur, particularly with the use of alternative fuels. Formation is possible in cooler zones of the kiln system. squarespace.comresearchgate.net | A range of PCDF congeners can be present. |

Residential Heating: The burning of wood and other biomass for residential heating can be a source of PCDF emissions, especially in inefficient stoves or when burning treated or contaminated wood. nih.gov The presence of chlorine in the fuel, even in trace amounts, can lead to the formation of PCDFs. Burning salt-laden wood, for instance, has been shown to produce PCDF emissions. researchgate.net

Uncontrolled Combustion: Uncontrolled burning of waste in open fires or barrels is a significant source of PCDFs due to low and fluctuating combustion temperatures and the lack of emission controls. osti.gov These conditions are highly conducive to the formation of a wide range of PCDF congeners.

Vehicle emissions are another recognized source of PCDFs in the environment.

Leaded Petrol with Chlorinated Scavengers: Historically, leaded gasoline contained chlorinated and brominated scavenger compounds, such as ethylene (B1197577) dichloride and ethylene dibromide, to prevent the buildup of lead deposits in engines. radfreenm.orgloc.govgoogle.com The combustion of these fuels could lead to the formation of halogenated organic compounds, including PCDFs.

Diesel Fuel: Emissions from diesel engines are a known source of PCDFs. acs.orgnih.goveia.gov The combustion process in diesel engines, particularly in older or poorly maintained vehicles, can generate soot particles that act as a surface for the de novo synthesis of PCDFs. Research has shown that heavy-duty diesel vehicles can be a significant source of PCDF emissions. acs.org

Crematories are another source of PCDF emissions that have garnered attention. researchgate.netnih.govwordpress.com The combustion of human remains, along with coffins and personal effects which may contain plastics and other chlorinated materials, can lead to the formation of PCDFs. sdapcd.orgsdapcd.org Studies have detected a range of PCDF congeners in crematory emissions, with tetrachlorodibenzofurans often being prominent. wordpress.com The implementation of air pollution control devices can significantly reduce these emissions. nih.gov

Industrial Chemical Processes and Manufacturing By-products

A significant source of PCDF release into the environment stems from industrial activities. These compounds can be formed as impurities during the manufacturing of other chemicals or as byproducts of processes involving chlorine and organic compounds at elevated temperatures.

The production of chlorinated phenols and their derivatives, such as certain herbicides and wood preservatives, has been a major historical source of PCDFs. nih.govcdc.gov During the manufacturing process, particularly under conditions of high temperature and pressure, precursor molecules can undergo reactions to form PCDFs. While specific data on the formation of this compound during these processes is limited in publicly available literature, the general mechanism involves the condensation of chlorophenol molecules.

The pyrolysis of chlorophenols and their salts (chlorophenates) is a known pathway for the formation of a wide range of PCDF congeners. nih.gov The specific isomers formed depend on the starting chlorophenol and the reaction conditions. For instance, the reaction of phenols with chlorine can lead to the formation of various chlorinated phenols, which can then act as precursors to PCDD/F formation. nih.gov While research has often focused on the highly toxic 2,3,7,8-substituted congeners, it is plausible that other isomers, including this compound, are also formed.

Polychlorinated biphenyls (PCBs) are synthetic organic chemicals that were widely used in various industrial applications, such as in electrical transformers and capacitors, until their production was banned in many countries. wikipedia.org Commercial PCB formulations have been found to contain PCDF impurities, which are formed during the manufacturing process. mst.dk The heating of PCB mixtures, especially in the presence of oxygen, can also lead to the formation of PCDFs. cdc.gov

Table 1: Examples of PCDF Congeners Found in Industrial Samples

| PCDF Congener | Industrial Source Examples |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Pulp and paper mill effluent, PCB mixtures |

| 1,2,3,7,8-Pentachlorodibenzofuran (1-PeCDF) | Chemical manufacturing byproducts |

| 2,3,4,7,8-Pentachlorodibenzofuran (4-PeCDF) | Combustion sources, PCB mixtures |

| Octachlorodibenzofuran (OCDF) | Combustion sources, PCB mixtures |

This table provides examples of PCDF congeners and their sources. Specific data for this compound is limited.

The use of chlorine for bleaching wood pulp in the paper and pulp industry has been identified as a significant source of PCDD and PCDF formation. nih.govrff.org The reaction of chlorine with lignin (B12514952) and other organic compounds present in the pulp can lead to the formation of a variety of chlorinated organic compounds, including PCDFs. ca.gov

Research has shown that the levels of PCDFs in pulp and paper mill effluents have decreased significantly with the adoption of chlorine dioxide bleaching processes (elemental chlorine-free, ECF) and totally chlorine-free (TCF) bleaching methods. nih.gov While studies have often focused on the presence of the most toxic congener, 2,3,7,8-TCDF, other tetrachlorodibenzofuran isomers are also formed. A study on dioxin formation in Indian pulp and paper mills detected 1,3,6,8-TCDD as a major dioxin congener in effluent and sludge samples, indicating that various isomers can be produced. nih.govresearchgate.net Specific data on the presence and concentration of this compound in pulp and paper mill samples is not extensively documented in the available research.

Chlorine-alkali plants, which produce chlorine and sodium hydroxide (B78521) through the electrolysis of brine, have also been identified as a source of PCDFs. researchgate.neteuropa.eu Historically, the use of graphite (B72142) anodes in the electrolytic process was a significant source of these contaminants. nih.gov PCDFs can be formed through reactions involving carbon from the anodes and chlorine at high temperatures.

Modern chlorine-alkali plants have largely transitioned to using metal or membrane cell technologies, which have reduced the formation of PCDFs. europa.eu However, historical contamination at sites of older plants can still be a source of these compounds to the environment. nih.gov A study of a chlor-alkali site in China that used graphite anodes found significant dioxin contamination in soil, with 2,3,7,8-TCDF being one of the priority pollutants for control. nih.gov While this points to the formation of tetrachlorodibenzofurans, specific information regarding the 1,3,4,9- isomer is scarce.

Natural and Unidentified Sources of PCDFs

Natural combustion processes, such as forest fires and volcanic eruptions, can release PCDDs and PCDFs into the environment. who.intnih.gov These high-temperature events provide the necessary conditions for the formation of these compounds from naturally occurring organic matter and chlorine sources.

Volcanic eruptions, in particular, can inject large quantities of gases and particulate matter into the atmosphere, which can then be transported over long distances. While the presence of PCDDs and PCDFs in volcanic emissions has been acknowledged, detailed congener-specific analyses, especially for less common isomers like this compound, are not widely available. The primary focus of many studies has been on the major and most toxic congeners.

Biogenic and Enzymatic Reactions in Natural Organisms

The formation of polychlorinated dibenzofurans (PCDFs) is not limited to industrial or combustion processes; they can also be formed through biogenic and enzymatic reactions in natural organisms. nih.gov While specific studies detailing the biogenic formation of this compound are limited, the broader mechanisms for PCDF formation in biological systems have been investigated.

Enzymes such as angular dioxygenase, cytochrome P450, lignin peroxidase, and dehalogenase are known to be involved in the metabolism of dioxin-like compounds. nih.gov These enzymes, which contain metal ions in their active centers, can act on chlorinated precursors. nih.gov For instance, cytochrome P450 enzymes have been shown to metabolize low-chlorinated PCDFs. nih.gov Furthermore, the heating of sodium chlorophenates, which can be formed from chlorophenols, can lead to significantly higher yields of PCDDs and PCDFs compared to heating the precursor chlorophenols alone. researchgate.net

In anaerobic sediment environments, the reductive dechlorination of higher chlorinated dibenzofurans can occur. A study on the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) in contaminated sediments demonstrated its transformation to 1,3,4-trichlorodibenzofuran (B13748373) and then to 1,3-dichlorodibenzofuran (B1211248) over several months. nih.gov This process highlights a potential biogenic pathway for the alteration and potential formation of specific PCDF congeners in the environment.

Forest Fires

Forest fires represent a significant source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) on a global scale. iafss.org These fires provide the necessary conditions for the formation of these compounds, including the presence of chlorine, carbon sources, and specific temperature ranges. iafss.org

The formation of PCDD/Fs in fires can occur through two primary temperature windows: a high-temperature gas-phase reaction between 500 and 800°C involving precursors like chlorobenzenes and chlorophenols, and a lower-temperature catalytic process between 200 and 400°C. iafss.org Research has shown that PCDF emissions are not merely the result of the vaporization of existing compounds on biomass but are predominantly formed during the combustion process itself. researchgate.net The specific composition of the biomass being burned can also have a significant effect on the resulting PCDF isomer patterns and homologue profiles. researchgate.net

While direct measurements of this compound from forest fires are not extensively detailed in the available literature, the general mechanisms of PCDF formation in such events are well-established. The combustion of forest fuels and other biomass like sugarcane leads to the emission of a complex mixture of PCDD and PCDF congeners. nih.gov

Mechanistic Understanding of PCDF Formation

The formation of PCDFs, including this compound, can be understood through various mechanistic pathways, with de novo synthesis being a key process.

De Novo Synthesis Pathways

De novo synthesis is the formation of PCDD/Fs from the basic elements of carbon, oxygen, hydrogen, and chlorine on a particulate carbon matrix, rather than from precursor molecules that already have a similar ring structure. epa.gov

The de novo synthesis of PCDFs is fundamentally linked to the catalytic partial oxidation of carbonaceous materials. This process involves the incomplete combustion of carbon-containing materials in the presence of a catalyst. researchgate.netgoogle.com A proposed reaction scheme suggests that gaseous oxygen chemisorbs onto metallic sites, such as copper, which then transfers to the carbon structure, leading to the formation of carbon monoxide and the regeneration of the catalyst. epa.gov During this carbon gasification, small aromatic compounds are formed, which can then undergo reactions to form PCDD/Fs. epa.gov The process is influenced by the presence of a catalyst and can occur even with various carbonaceous feedstocks. researchgate.net

Temperature is a critical factor in the de novo synthesis of PCDFs. The formation of these compounds is generally favored within a specific temperature range. Heterogeneous reactions on surfaces like fly ash typically occur in a low-temperature range of 200–400°C. aaqr.orgresearchgate.net Studies on municipal solid waste fly ash have shown that optimal temperatures for dioxin formation can vary depending on the specific type of ash, with ranges identified between 250°C and 350°C. nih.gov

Within this window, formation and degradation reactions occur simultaneously. diva-portal.org At lower temperatures, around 250°C, the formation rate may be dominant, while at higher temperatures, such as 325°C, destruction rates become more significant. lidsen.com Specifically, PCDF formation on fly ash has been observed to occur between 225°C and 300°C. nih.gov The rapid formation of PCDDs and PCDFs has been noted in the temperature region of 640-400°C, with prolonged residence time at higher temperatures (around 450-460°C) leading to a reduction in their yields. diva-portal.org

Table 1: Temperature Regimes for PCDF Formation

| Temperature Range | Process | Source |

|---|---|---|

| 200-400°C | Heterogeneous reactions on fly ash | iafss.orgaaqr.orgresearchgate.net |

| 250-450°C | General formation window | diva-portal.org |

| 300-600°C | De novo synthesis and precursor pathways | researchgate.net |

This table is interactive. Click on the headers to sort.

Catalysts play a crucial role in the de novo synthesis of PCDFs by facilitating the necessary chemical reactions. Copper compounds, particularly copper(II) chloride (CuCl2), are well-known catalysts for PCDD/F formation. researchgate.net The presence of copper can influence the resulting congener fingerprint, with CuCl2 catalysis often leading to a broad distribution of PCDD/F congeners. researchgate.net

Iron oxides are another important class of catalysts. dioxin20xx.org They are abundant in fly ash and exhibit strong chlorination/dechlorination activity. dioxin20xx.org Studies using iron oxide supported on silica (B1680970) have demonstrated the formation of various chlorinated compounds, including PCDFs, from precursors like 2-chlorophenol. dioxin20xx.org The catalytic activity of iron oxide can be enhanced by its form (e.g., gamma-Fe2O3) and by the presence of promoters like calcium oxide, which helps in the transfer of chlorine from the catalyst surface. nih.gov

Table 2: Catalysts in PCDF Formation

| Catalyst | Role | Source |

|---|---|---|

| Copper(II) chloride (CuCl2) | Promotes formation of a wide range of PCDD/F congeners. | researchgate.net |

This table is interactive. Click on the headers to sort.

Effect of Oxygen Content and Granule Size in Combustion Systems

The formation of PCDFs in combustion systems is significantly influenced by both the oxygen concentration and the physical size of the fuel particles or granules.

Oxygen Content: The amount of oxygen present during combustion plays a critical role in the formation and destruction of PCDFs. In experiments studying de novo synthesis on fly ash, the concentration of oxygen in a nitrogen-oxygen atmosphere was shown to directly impact PCDF yields. A study demonstrated that the total content of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs decreased as the oxygen concentration was reduced from 10% to 1% and further in a pure nitrogen atmosphere. nih.gov In systems with 10% oxygen, the PCDD/F content was 17,304 ng/sample, which dropped to 1,437 ng/sample in a 99.999% nitrogen environment. nih.gov However, the relationship is not always linear. Poor combustion conditions, which can be caused by low oxygen concentrations, may lead to an increase in products of incomplete combustion (PICs), including PCDF precursors like polycyclic aromatic hydrocarbons (PAHs), thereby potentially increasing PCDF emissions. nih.gov Conversely, sufficient oxygen at high temperatures can promote the decomposition of these toxic compounds. aaqr.org

Granule Size: The size of the fuel granules affects combustion dynamics, which in turn influences PCDF formation. Research on the combustion of pinewood cubes of varying sizes (5 to 35 mm) found that smaller particles ignite more quickly and have a higher burning rate. psu.edu This can lead to a thinner reaction zone and higher concentrations of carbon monoxide (CO) and methane (B114726) (CH4) in the flue gases, indicative of less complete combustion that can favor PCDF formation. psu.edu In contrast, larger particles tend to produce higher flame temperatures but have a more transient combustion process. psu.edu The physical properties of fuel, such as high density and uniform granularity, are designed to optimize combustion efficiency, which can help minimize the formation of undesirable byproducts. mdpi.com

| Atmosphere Composition | Total PCDD/F Content (ng/sample) |

|---|---|

| N₂ + 10% O₂ | 17,304 |

| N₂ + 1% O₂ | 5,544 |

| 99.999% N₂ | 1,437 |

Precursor Pathway Synthesis

PCDFs are primarily formed through reactions involving precursor compounds. These pathways include the transformation of chlorinated phenols, chlorobenzenes, and other chlorinated aromatic compounds.

The condensation of chlorophenols is a well-established pathway for the formation of both PCDDs and PCDFs. nih.govresearchgate.net In this process, two chlorophenol molecules react to form a PCDF, often catalyzed by metals. nih.gov Pyrolysis of chlorophenols can lead to complex mixtures of PCDD/PCDF isomers, especially at higher temperatures. researchgate.net Research has shown that PCDF isomer patterns observed in municipal waste combustion are very similar to those produced by the copper chloride (CuCl₂)-catalyzed condensation of chlorophenols, suggesting this is a significant formation route in such systems. nih.gov

Chlorobenzenes (CBzs) and polycyclic aromatic hydrocarbons (PAHs) are also significant precursors to PCDF formation. osti.govnih.govexusfiltering.com

Chlorobenzenes: Thermal treatment of soil contaminated with chlorobenzenes has been shown to generate significant amounts of PCDFs. For instance, thermal desorption of soil doped with 1,2-dichlorobenzene (B45396) at 250°C yielded 166 pg/g of PCDF. nih.gov As a precursor, 1,2-dichlorobenzene tends to favor the formation of PCDFs over PCDDs. nih.gov

Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are believed to be key intermediates in the "de novo" synthesis pathway, where the carbon structure of the PCDF comes from larger carbonaceous material rather than the condensation of smaller molecules. osti.gov Studies have shown that PCDF yields are significantly higher than PCDD yields when PAHs are the starting material. Compounds with structures similar to dibenzofuran (B1670420), such as biphenyl, fluorene, and phenanthrene, are particularly effective precursors, being easily converted to PCDFs. osti.gov

The pyrolysis, or thermal decomposition in the absence of oxygen, of other chlorinated compounds is a major source of PCDFs. wikipedia.org Polychlorinated biphenyls (PCBs) are particularly notorious precursors. nih.gov During fires involving electrical equipment containing PCBs or in thermal remediation processes for PCB-contaminated sediments, PCDFs are readily formed. nih.govnih.gov The main reaction pathways for the conversion of PCBs to PCDFs involve intramolecular cyclization reactions, including the loss of ortho-Cl₂, ortho-HCl (with and without a chlorine shift), and, to a lesser extent, the loss of ortho-H₂. nih.gov These reactions can lead to an increase in the total concentration and toxicity of PCDFs even as the parent PCBs are being destroyed. nih.govnih.gov

| PCB Congener | Main PCDF Formation Pathways |

|---|---|

| Various commercial PCBs (e.g., Aroclor 1254, 1260) | Loss of ortho-Cl₂ |

| Loss of ortho-HCl (with 2,3-chlorine shift) | |

| Loss of ortho-HCl (without chlorine shift) | |

| Loss of ortho-H₂ (minor pathway) |

Metal-mediated reactions, both in the gas phase (homogeneous) and on the surface of particles (heterogeneous), play a crucial catalytic role in PCDF synthesis. nih.govnih.gov Copper compounds are particularly effective catalysts. researchgate.net

Copper Catalysis: The presence of metallic copper or copper salts like CuCl₂ has been shown to dramatically increase PCDF formation. nih.govresearchgate.net In one study, adding metallic copper to PVC increased the PCDF yield by a factor of 1390 at 300°C. researchgate.net Copper catalyzes the condensation of precursors like chlorophenols and enhances de novo synthesis from carbon surfaces. nih.govresearchgate.net

Other Metals: Other metals and their oxides, such as those of iron, cadmium, lead, and zinc, also influence PCDF formation. nih.gov In simulated fire conditions, the presence of a mixture of metal oxides (including CuO, Fe₂O₃, and others) resulted in a 7-fold increase in total PCDF concentration compared to combustion without the metals. nih.gov These metals can alter the PCDF homologue patterns and enhance the formation of higher chlorinated congeners. nih.gov

Isomer Signature and Distribution Patterns in Formation

The specific mixture of PCDF isomers produced—the "isomer signature"—can act as a fingerprint for the formation mechanism. nih.gov The distribution of isomers is not random but is governed by factors like the type of precursor, reaction temperature, and the presence of catalysts. nih.govnih.gov

For PCDF formation, multivariate analysis of isomer patterns from municipal solid waste incineration revealed that chlorination at the 9-position was a highly influential variable. nih.govacs.org The sterically crowded "bay-sites" of the dibenzofuran molecule (positions 1 and 9) were found to negatively influence PCDF formation, with chlorination at the 9-position having the greatest impact. nih.govacs.org This suggests that isomers with chlorine atoms at these positions, such as This compound , may be formed under specific conditions that overcome this steric hindrance.

PCDF isomer patterns are generally more complex than those of PCDDs. researchgate.net They are influenced by chlorination and dechlorination reactions as well as by precursor condensation. nih.gov For example, the most abundant monochlorodibenzofurans (MoCDFs) are typically the laterally substituted 2- and 3-isomers, as initial chlorination adjacent to the oxygen bridge is less favorable. researchgate.net Temperature also significantly alters isomer profiles; exposure to temperatures of 250°C and above can cause the PCDF content to become concentrated across a smaller number of isomers. nih.gov

| Factor | Influence on Isomer Pattern | Reference |

|---|---|---|

| Formation Mechanism | Produces distinct and robust isomer patterns (e.g., precursor condensation vs. chlorination). | nih.gov |

| Temperature | Exposure to ≥250°C can change the distribution and concentrate PCDF content into fewer isomers. | nih.gov |

| Chlorine Position | Chlorination at sterically crowded positions (1- and 9-) is generally less favored, influencing the relative abundance of specific isomers. | nih.govacs.org |

| Precursors | The structure of the precursor (e.g., specific chlorophenol) can direct the substitution pattern of the resulting PCDF. | researchgate.net |

Environmental Fate and Transport Dynamics of 1,3,4,9 Tetrachlorodibenzofuran

Environmental Distribution and Partitioning

The environmental distribution of 1,3,4,9-tetrachlorodibenzofuran, a member of the polychlorinated dibenzofurans (PCDFs) group, is governed by its physical and chemical properties, which dictate its movement and partitioning between the atmosphere, soil, and water.

Atmospheric Transport and Deposition

Polychlorinated dibenzofurans, including tetrachlorodibenzofuran isomers, can be transported over long distances in the atmosphere. epa.govacs.orgresearchgate.net This atmospheric transport is a primary mechanism for the widespread distribution of these compounds from their emission sources, such as combustion and incineration processes. epa.gov In the atmosphere, these compounds exist in both the gaseous phase and adsorbed to particulate matter. epa.gov The distribution between these two phases is influenced by factors like temperature and the level of chlorination. nih.gov Less chlorinated PCDFs tend to be more volatile and thus a greater fraction is found in the vapor phase, especially at warmer temperatures. nih.gov Conversely, more highly chlorinated congeners are more likely to be associated with particulate aerosols. nih.gov

Deposition from the atmosphere occurs through both wet and dry processes. This atmospheric deposition is a significant pathway for the contamination of soil and aquatic ecosystems far from the original source of emission. researchgate.net Studies have shown that PCDD/Fs, a group that includes this compound, can be transported via long-range atmospheric transport and deposit into water bodies, soils, and sediments. researchgate.net

Soil and Sediment Interactions

Once deposited, the fate of this compound in terrestrial and aquatic systems is largely controlled by its interaction with soil and sediment particles. Due to their hydrophobic nature, PCDFs, including tetrachlorodibenzofurans, exhibit a strong tendency to bind to organic matter in soil and sediments. usda.govwikipedia.org This strong binding significantly limits their mobility and potential for leaching into groundwater. usda.gov

Research on related tetrachlorodibenzo-p-dioxin (TCDD) isomers has demonstrated a high adsorption affinity to soils, with a strong correlation to the organic matter content. usda.gov Soils with higher organic matter content bind these compounds more tightly, although it may take longer to reach sorption equilibrium. usda.gov Consequently, most of these compounds are found to be tightly bound to the top layers of the soil, with very little transport observed through the soil column. usda.gov This strong sorption to soil and sediment particles makes them persistent reservoirs of these contaminants in the environment. wikipedia.org

Aqueous Phase Behavior

The behavior of this compound in water is characterized by its very low water solubility and high hydrophobicity. wikipedia.orgias.ac.innih.gov This means that in aquatic environments, the compound will preferentially partition from the water column to suspended solids and bottom sediments. ca.gov The octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity, is high for these types of compounds, indicating a strong tendency to move from water to fatty tissues of organisms and organic matter in sediments. ca.gov

While direct dissolution in water is limited, the presence of organic matter and other dissolved substances in natural waters can influence its behavior. ias.ac.in

Environmental Persistence and Degradation Processes

This compound is a persistent organic pollutant, resistant to many natural degradation processes. However, some degradation can occur through photolysis and microbial action.

Photolytic Degradation

Photolytic degradation, or the breakdown of a chemical by light, is a significant degradation pathway for tetrachlorodibenzofurans in the environment. ias.ac.in Exposure to sunlight, particularly ultraviolet (UV) radiation, can lead to the breakdown of these compounds. ias.ac.inmdpi.com

Studies on related tetrachlorinated PCDFs have shown that they undergo photolysis in both distilled and natural waters under sunlight, with degradation rates being faster in natural waters due to the presence of sensitizing substances. ias.ac.in The process often involves dechlorination, where chlorine atoms are removed from the molecule, leading to the formation of lower chlorinated dibenzofurans. ias.ac.in For instance, research on 1,2,3,4-TCDD showed that near-UV light exposure led to its degradation, with the formation of trichloro- and dichloro-dibenzo-p-dioxins as minor products. nih.gov The effectiveness of photolytic degradation can be influenced by the medium, with solutions in organic solvents or on solid supports showing varying degradation rates. mdpi.com

Microbial Biotransformation and Biodegradation

Certain microorganisms have demonstrated the ability to transform and degrade chlorinated dibenzofurans. This biodegradation is a key process in the natural attenuation of these contaminants. Bacteria possessing specific enzymes, such as angular dioxygenases, can initiate the breakdown of these compounds. nih.gov

For example, some bacterial strains can degrade various chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov The degradation pathway often involves an initial attack on the aromatic rings of the molecule. nih.gov Fungi, such as the brown-rot fungus Aspergillus aculeatus, have also shown the capacity to remove tetrachlorodibenzo-p-dioxins from liquid cultures. nih.gov The effectiveness of biodegradation can be influenced by the presence of other carbon and energy sources and the specific microbial communities present in the contaminated environment. frontiersin.org

Reductive Dehalogenation Pathways

The biodegradation of chlorinated aromatic compounds, including this compound, can occur under anaerobic conditions through reductive dehalogenation. This process involves the removal of chlorine atoms from the aromatic rings, which is a critical first step in the detoxification and further degradation of these persistent organic pollutants. While specific studies on the reductive dehalogenation of the 1,3,4,9-TCDD isomer are limited, the general mechanisms are understood from research on related polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).

Microorganisms capable of reductive dehalogenation utilize these chlorinated compounds as electron acceptors in their respiratory processes. This biological process is often slow and highly specific to the congener structure, including the number and position of chlorine atoms. The removal of each chlorine atom reduces the toxicity of the molecule and often makes it more susceptible to subsequent aerobic degradation.

Oxidative and Dioxygenase-Mediated Degradation (e.g., by Sphingomonas species)

Aerobic degradation of this compound is primarily initiated by dioxygenase enzymes, which are found in various soil bacteria. Among these, Sphingomonas species are particularly noteworthy for their ability to metabolize a wide range of aromatic compounds, including chlorinated dibenzofurans. nih.govnih.gov

The degradation process begins with an angular dioxygenation, where a dioxygenase enzyme attacks the aromatic ring adjacent to the ether bridge. This initial attack can occur on either the chlorinated or non-chlorinated ring of the dibenzofuran (B1670420) molecule. asm.org This enzymatic reaction introduces two hydroxyl groups, forming a diol. The resulting unstable intermediate undergoes further enzymatic reactions, leading to the cleavage of the aromatic ring. For many chlorinated dibenzofurans, this degradation pathway ultimately yields chlorinated salicylates or catechols, which can then be funneled into central metabolic pathways. nih.gov The ability of Sphingomonas sp. strain RW1 to degrade several mono- and dichlorinated dibenzofurans has been well-documented, although its activity decreases with higher levels of chlorination. nih.gov

Co-oxidation and Stimulation of Microbial Activities

The biodegradation of highly chlorinated compounds like this compound in the environment is often facilitated by co-oxidation. This process occurs when microorganisms, while growing on a primary substrate (a readily metabolizable carbon source), fortuitously degrade a non-growth-supporting compound (the co-substrate). In the context of this compound, the presence of other more easily degradable aromatic compounds can stimulate the production of the necessary enzymes for its initial breakdown. nih.gov

For instance, the presence of compounds like dimethyl sulfoxide (B87167) (DMSO) or vanillin (B372448) has been shown to stimulate the degradation of the highly toxic 2,3,7,8-TCDD by microbial communities from contaminated soils. nih.gov This suggests that the introduction of specific growth-supporting substrates can enhance the metabolic activity of indigenous microbial populations, leading to the co-oxidation of persistent pollutants like tetrachlorodibenzofurans. The success of this strategy depends on the careful selection of a primary substrate that can induce the relevant degradative enzymes without being toxic to the microbial community.

Enzymatic Degradation Pathways and Corresponding Gene Organization

The enzymatic machinery responsible for the degradation of dibenzofurans in bacteria like Sphingomonas species is encoded by a set of genes often organized in operons. The key enzyme initiating the attack is a multicomponent dioxygenase system. In Sphingomonas wittichii strain RW1, this is the dioxin dioxygenase system. nih.gov This system typically consists of a terminal dioxygenase with alpha and beta subunits, a ferredoxin, and a ferredoxin reductase.

The genes encoding these components are often clustered together on the bacterial chromosome or on plasmids. For example, in the well-studied dibenzofuran-degrading bacterium Pseudomonas sp. strain DBF63, the genes for the angular dioxygenase (dbfA1A2), an extradiol dioxygenase (dbfB), and a meta-cleavage compound hydrolase (dbfC) are involved in the degradation pathway. nih.gov The expression of these genes allows the bacterium to convert dibenzofuran to salicylic (B10762653) acid. nih.gov Similar gene organization and enzymatic pathways are expected to be involved in the degradation of chlorinated dibenzofurans, although the efficiency of the process is highly dependent on the specific congener.

Half-life Estimates in Various Environmental Compartments (e.g., Soil)

The environmental persistence of this compound is a significant concern. Its half-life, the time it takes for half of the initial amount of the compound to degrade, varies considerably depending on the environmental matrix. In general, polychlorinated dibenzofurans are resistant to degradation.

While specific half-life data for the 1,3,4,9-isomer is scarce, information on the closely related and highly studied 2,3,7,8-TCDD can provide some context. The half-life of TCDD in soil is reported to be long, with some estimates suggesting it can be greater than 10 years in deeper soils. ca.gov However, under optimal conditions for microbial degradation, the half-life can be significantly shorter. For example, one study demonstrated a half-life of 5.21 days for 2,3,7,8-TCDD in a lab setting with the fungus Penicillium sp. QI-1. nih.gov In aerobic mineral soils, the degradation of the herbicide 2,4-D, another chlorinated aromatic compound, is rapid, with a half-life of 6.2 days. wikipedia.org The half-life of TCDD in aquatic environments also varies, with estimates of 15 days in aerobic conditions and a much longer persistence of 41 to 333 days in anaerobic aquatic environments. wikipedia.org

For humans, the half-life of 2,3,7,8-TCDD has been estimated to be around 7.1 years in Vietnam veterans. nih.gov In children exposed during the Seveso disaster, the half-life was found to be shorter, averaging 1.6 years for those under 18. nih.gov

Table 1: Half-life Estimates for Related Chlorinated Compounds in Various Compartments

| Compound | Compartment | Half-life | Conditions |

| 2,3,7,8-TCDD | Soil | >10 years | Deeper soils ca.gov |

| 2,3,7,8-TCDD | Soil (Lab) | 5.21 days | With Penicillium sp. QI-1 nih.gov |

| 2,4-D | Soil | 6.2 days | Aerobic mineral soil wikipedia.org |

| 2,3,7,8-TCDD | Aquatic (Aerobic) | 15 days | wikipedia.org |

| 2,3,7,8-TCDD | Aquatic (Anaerobic) | 41-333 days | wikipedia.org |

| 2,3,7,8-TCDD | Human (Adult) | 7.1 years | Vietnam veterans nih.gov |

| 2,3,7,8-TCDD | Human (Child) | 1.6 years | Seveso cohort (<18 years) nih.gov |

Resistance to Chemical and Biological Degradation

This compound, like other polychlorinated dibenzofurans, exhibits significant resistance to both chemical and biological degradation. This persistence is a key factor contributing to its environmental concern.

Chemically, the dibenzofuran structure is very stable. The carbon-chlorine bonds are strong, and the aromatic rings are not easily broken by common environmental chemical reactions such as hydrolysis. These compounds are generally inert to acids, bases, and oxidation. epa.govwikipedia.org

Biologically, the presence of four chlorine atoms on the dibenzofuran molecule makes it a challenging substrate for microbial enzymes. While some microorganisms can degrade less chlorinated dibenzofurans, the rate and extent of degradation typically decrease as the degree of chlorination increases. nih.gov The positions of the chlorine atoms also play a crucial role in determining the compound's susceptibility to microbial attack. The high stability and lipophilicity of this compound contribute to its persistence in soil and sediment, where it can remain for long periods.

Bioaccumulation and Trophic Transfer Mechanisms

Due to its chemical properties, this compound has a high potential for bioaccumulation in living organisms and biomagnification through food webs.

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, through all possible routes of exposure (e.g., water, food, sediment), at a rate faster than it can be eliminated. Polychlorinated dibenzofurans are lipophilic, meaning they have a strong affinity for fats and lipids. ontosight.ai This property causes them to accumulate in the fatty tissues of organisms. The extent of bioaccumulation is often quantified by the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. For TCDD, BAFs can be very high, indicating a strong tendency to accumulate in aquatic life. epa.gov

Uptake and Depuration Kinetics in Organisms (e.g., Aquatic Invertebrates)

The uptake and elimination of tetrachlorodibenzofurans (TCDFs) by aquatic organisms are critical processes that determine the potential for bioaccumulation. While specific kinetic data for this compound are not extensively available in scientific literature, studies on other TCDF isomers, particularly the well-studied 2,3,7,8-TCDF, provide insight into the general behavior of these compounds in aquatic invertebrates.

Research on the filter-feeding caddisfly larvae, for instance, has shown that the primary route of uptake for TCDFs is through the diet. The efficiency of assimilation from ingested food, however, can be relatively low. For 2,3,7,8-TCDF, assimilation efficiencies have been estimated to be around 9.2%. Once absorbed, the depuration, or elimination, of these compounds can follow first-order kinetics, meaning the rate of elimination is proportional to the concentration in the organism. The half-life (the time it takes for the concentration to reduce by half) for 2,3,7,8-TCDF in caddisfly larvae has been observed to be approximately 28 days. It is important to note that factors such as the organism's life stage can influence uptake, with non-feeding pupal stages accumulating significantly less of the compound than feeding larval stages.

The table below summarizes the uptake and depuration kinetic parameters for 2,3,7,8-TCDF in caddisfly larvae, which can serve as a proxy for understanding the potential kinetics of other TCDF isomers like this compound in the absence of specific data.

Table 1: Uptake and Depuration Kinetics of 2,3,7,8-TCDF in Caddisfly Larvae

| Parameter | Value | Organism |

|---|---|---|

| Assimilation Efficiency | 9.2% | Caddisfly larvae |

Biomagnification Factors and Food Chain Dynamics

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. For hydrophobic compounds like tetrachlorodibenzofurans, biomagnification potential is a key concern for ecosystem health. However, the dynamics of TCDF biomagnification are complex and not always straightforward.

Studies investigating the transfer of TCDFs through aquatic food webs have yielded varied results. In some river systems, clear evidence of food chain biomagnification for 2,3,7,8-TCDF was not observed in omnivorous and predatory fish species. This suggests that factors other than just the lipid content of an organism, such as specific food choices and metabolic capabilities, play a crucial role in determining the extent of biomagnification. For example, fish that primarily consume filter-feeding insects may show different TCDF levels compared to those with other dietary preferences.

Biomagnification factors (BMFs), which quantify the increase in concentration from prey to predator, for TCDFs can be highly variable. For 2,3,7,8-TCDF in an aquatic ecosystem, BMFs have been reported to be low in some instances. The lack of significant biomagnification in some fish may be attributed to their ability to metabolize and eliminate these compounds. Conversely, in invertebrates, which may lack the same metabolic pathways, BMFs greater than 1.0 could potentially exist between some species and their prey.

The table below presents a summary of biomagnification observations for 2,3,7,8-TCDF in an aquatic food chain. It is important to reiterate that these findings are not specific to the 1,3,4,9-TCDF isomer.

Table 2: Biomagnification Observations for 2,3,7,8-TCDF in an Aquatic Food Chain

| Trophic Link | Biomagnification Observation |

|---|---|

| Invertebrates to Forage Fish | BMFs are likely close to 1.0 due to biotransformation by fish. |

| Zooplankton to their Prey | BMFs may be greater than 1.0 due to a lack of biotransformation in invertebrates. |

| Forage Fish to Predatory Fish | No significant biomagnification observed in some studies. |

Isomer-Specific Bioaccumulation Patterns

The bioaccumulation of polychlorinated dibenzofurans is highly dependent on the specific arrangement of chlorine atoms on the dibenzofuran structure, a property known as isomerism. Research has consistently shown that isomers with chlorine atoms at the 2, 3, 7, and 8 positions are preferentially accumulated in organisms at higher trophic levels, such as fish and fish-eating birds. epa.gov This is attributed to the specific shape and electronic properties of these so-called "dioxin-like" congeners, which allows them to bind to the aryl hydrocarbon (Ah) receptor, a protein involved in toxic responses and the regulation of enzymes that can metabolize these compounds. epa.govwikipedia.orgnih.gov

Isomers that lack the 2,3,7,8-chlorine substitution pattern, such as this compound, are generally considered to have a lower bioaccumulation potential. This is because they are more susceptible to metabolism and elimination from the body. The enzymes induced by the activation of the Ah receptor are more effective at breaking down non-2,3,7,8-substituted isomers.

Therefore, in an environmental mixture of various TCDF isomers, one would expect to see a shift in the isomer profile as you move up the food chain. Lower trophic level organisms might have a profile that more closely resembles the source of contamination, while top predators would exhibit a pattern dominated by the persistent 2,3,7,8-substituted congeners. Consequently, the bioaccumulation factor for this compound is predicted to be significantly lower than that of its 2,3,7,8-substituted counterpart.

Table 3: Predicted Relative Bioaccumulation Potential of TCDF Isomers

| Isomer Type | Predicted Bioaccumulation Potential | Rationale |

|---|---|---|

| 2,3,7,8-Substituted TCDFs | High | High affinity for the Ah receptor, leading to lower rates of metabolism and elimination. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,7,8-Tetrachlorodibenzofuran |

| Polychlorinated dibenzofurans |

| Tetrachlorodibenzofurans |

| Dioxins |

| Polychlorinated dibenzo-p-dioxins |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) |

| Benzo(a)pyrene |

Mechanistic Toxicology of 1,3,4,9 Tetrachlorodibenzofuran and Dioxin Like Compounds

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms of Action

The canonical pathway of AhR activation begins when a ligand, such as 1,3,4,9-tetrachlorodibenzofuran, enters the cell and binds to the AhR, which is located in the cytoplasm in an inactive complex with chaperone proteins. nih.gov This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. nih.gov In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

The binding affinity of a compound to the AhR is a critical determinant of its potency and subsequent toxic effects. tandfonline.comguidetopharmacology.org Dioxin-like compounds, including polychlorinated dibenzofurans (PCDFs) like this compound, are known to bind to the AhR. mdpi.com The strength of this interaction varies among different congeners and is a key factor in their relative toxicities. nih.gov

Upon activation and binding to DREs, the AhR:ARNT complex recruits co-activators and initiates the transcription of a battery of genes. nih.gov A hallmark of AhR activation is the induction of cytochrome P450 (CYP) family 1 enzymes, particularly CYP1A1. escholarship.orgnih.gov The induction of CYP1A1 is a well-established and sensitive biomarker of exposure to AhR agonists. oup.com

The process involves the AhR:ARNT heterodimer binding to the DRE in the promoter region of the CYP1A1 gene, leading to increased transcription and subsequent translation of the CYP1A1 protein. nih.gov This enzyme is involved in the metabolism of various xenobiotics, including polycyclic aromatic hydrocarbons. The induction of CYP1A1 and other genes like CYP1A2 and CYP19A1 has been observed in response to AhR ligands. nih.gov The level of induction can vary depending on the specific ligand, its concentration, and the cell type. nih.gov

The activation of the AhR and subsequent changes in gene expression lead to a wide array of downstream molecular and cellular responses. nih.govresearchgate.net These responses are complex and can be both adaptive and adverse. The sustained activation of the AhR by persistent ligands like many halogenated aromatic hydrocarbons is often associated with toxicity. nih.gov

Beyond the induction of metabolic enzymes, AhR signaling can cross-talk with other cellular pathways. For instance, recent research suggests that dioxins and dioxin-like compounds can interact with the epidermal growth factor receptor (EGFR), potentially inhibiting its activation. escholarship.org The multifaceted nature of AhR signaling contributes to a wide range of biological effects, including impacts on cell growth and differentiation, immune function, and reproductive and developmental processes. nih.gov The specific outcomes of AhR activation are dependent on the ligand, cell type, and biological context. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. researchgate.net For dioxin-like compounds, QSAR models have been developed to estimate their binding affinity to the AhR. researchgate.netnih.gov These models utilize molecular descriptors that characterize the size, shape, and electronic properties of the molecules to correlate them with their AhR binding potential. nih.gov

By analyzing a series of related compounds, such as various PCDFs, QSAR studies can identify the key structural features that are critical for high-affinity binding to the AhR. researchgate.net This information is valuable for predicting the potential toxicity of untested or newly identified compounds and for understanding the mechanistic basis of their interaction with the receptor. nih.govresearchgate.net

Biotransformation and Metabolism in Biological Systems In Vitro

The metabolism of xenobiotics is a crucial process that can either detoxify a compound or, in some cases, activate it to a more toxic form. In vitro systems, such as those using human liver microsomes or recombinant enzymes, are valuable tools for studying the metabolic fate of compounds like PCDFs. nih.govnih.gov

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a central role in the metabolism of a vast array of compounds, including drugs and environmental pollutants. nih.gov Several CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, are known to be involved in drug metabolism. iiarjournals.org

The metabolism of PCDFs can be initiated by CYP-mediated hydroxylation. For some chlorinated dibenzo-p-dioxins and dibenzofurans, bacterial systems utilizing ring-hydroxylating dioxygenases have been shown to break them down. asm.orgresearchgate.netnih.gov While specific details on the in vitro metabolism of this compound by human CYP enzymes were not found in the search results, it is a general principle that the pattern of chlorination on the dibenzofuran (B1670420) ring system significantly influences the susceptibility of the molecule to enzymatic attack and the nature of the resulting metabolites.

Rate-Limiting Steps for Excretion

The excretion of this compound and other dioxin-like compounds is a complex process where metabolism plays a pivotal, often rate-limiting, role. The lipophilic nature of these compounds facilitates their accumulation in fatty tissues, and their elimination from the body is largely dependent on their biotransformation into more polar, water-soluble metabolites that can be more readily excreted.

For many polychlorinated dibenzofurans (PCDFs) and related compounds, the rate of metabolism is the primary determinant of their biological half-life. The elimination of 2,3,7,8-substituted dibenzofurans has been shown to follow first-order kinetics, meaning the rate of elimination is directly proportional to the concentration of the compound in the body. nih.gov However, for some congeners, the main route of elimination from the liver may be passive partitioning rather than metabolism, especially for those that are poor substrates for metabolic enzymes. nih.gov The elimination kinetics can also exhibit two-phase patterns, with an initial rapid distribution phase followed by a slower elimination phase from various body compartments. nih.gov

Studies on brominated dibenzofurans, which are structurally similar to PCDFs, have shown that the elimination half-times increase with the number of bromine substitutions. nih.gov For instance, the terminal phase half-time for 2,3,8-tribromodibenzofuran (B1345176) in mice was found to be 4.2 days, while that of 1,2,3,7,8-pentabromodibenzofuran (B18238) was 13 days. nih.gov This highlights the principle that the degree and position of halogenation are critical factors influencing the persistence of these compounds in biological systems. While specific kinetic data for this compound are not extensively documented, the general principles of metabolism-dependent excretion observed for other dioxin-like compounds are expected to apply.

Formation of Metabolites (e.g., Chlorocatechols, Methoxylated Phenols)

The biotransformation of this compound and related dioxin-like compounds is primarily mediated by the cytochrome P450 monooxygenase system, particularly the CYP1A family of enzymes. This metabolic process aims to increase the polarity of the parent compound, thereby facilitating its excretion. The formation of hydroxylated metabolites is a key initial step in this process.

Studies on various dibenzofurans have consistently shown that they are metabolized into monohydroxylated products in the liver. nih.gov For other dioxin-like compounds, such as certain polychlorinated dibenzo-p-dioxins (PCDDs), further metabolism can lead to the formation of catechols (dihydroxylated metabolites). For example, research on a non-toxic TCDD congener revealed the presence of dichlorocatechol as a minor metabolite. While direct evidence for the formation of chlorocatechols from this compound is limited, the metabolic pathways of structurally similar compounds suggest this is a plausible route.

In addition to hydroxylation, methoxylation is another potential metabolic pathway. The co-oxidation of 2- and 3-methoxydibenzofuran (B1642342) has been observed, indicating that methoxylated phenols could be formed from PCDF congeners. These metabolic transformations are critical for the detoxification and elimination of these persistent organic pollutants.

Induced Metabolism by Related Compounds

A hallmark of dioxin-like compounds, including this compound, is their ability to induce the expression of the very enzymes responsible for their metabolism. This phenomenon, known as auto-induction or induced metabolism, occurs through the activation of the aryl hydrocarbon receptor (AhR).

Upon binding to the AhR, these compounds initiate a signaling cascade that leads to the increased transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2. nih.govnih.govoup.comwikipedia.org This induction of metabolic enzymes can enhance the biotransformation and subsequent excretion of the inducing compound and other related substances. For example, the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been shown to significantly induce the expression of CYP1A1. nih.govnih.govoup.com Flavonoids have been shown to suppress this TCDD-induced CYP1A1 expression in vitro. nih.gov

This induction is not limited to the most potent congeners. Studies on other tetrachlorinated dioxin isomers have demonstrated their capacity to induce both Phase I (e.g., CYP1A-mediated monooxygenases) and Phase II (e.g., UDP-glucuronyltransferase, glutathione (B108866) S-transferase) drug-metabolizing enzymes. This broad induction of metabolic machinery underscores a key adaptive response to exposure to these xenobiotics. The ability of one dioxin-like compound to induce the metabolism of another has significant implications for the toxicokinetics of complex mixtures of these contaminants.

In Vitro Model Systems for Elucidating Mechanisms

Cell Lines Responsive to AhR Activation (e.g., Human Thymic Epithelial Cells, MCF-7 Human Breast Cancer Cells)

In vitro model systems are indispensable for dissecting the molecular mechanisms of action of this compound and other dioxin-like compounds. A variety of cell lines that express a functional AhR signaling pathway are utilized for these studies. Among the most well-characterized are human thymic epithelial cells and the MCF-7 human breast cancer cell line.

Human Thymic Epithelial Cells: The thymus is a primary target for the toxic effects of dioxin-like compounds, leading to thymic atrophy and immunosuppression. Human thymic epithelial cells are responsive to AhR agonists, making them a relevant model to study the immunotoxic effects of these compounds.

MCF-7 Human Breast Cancer Cells: The MCF-7 cell line is widely used in toxicology and cancer research. These cells express the AhR and exhibit robust responses to dioxin-like compounds, including the induction of metabolic enzymes and alterations in cell growth and signaling pathways. Their responsiveness makes them a valuable tool for screening the relative potencies of different PCDF isomers and for investigating the crosstalk between the AhR and other signaling pathways, such as the estrogen receptor pathway.

Assessment of Biochemical Endpoints (e.g., Enzyme Activity, Protein Secretion)

The activation of the AhR by this compound and its congeners triggers a range of measurable biochemical responses that serve as endpoints for assessing their activity and potency. These endpoints provide quantitative data on the cellular impact of these compounds.

Enzyme Activity: A primary and highly sensitive biomarker of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1. The enzymatic activity of CYP1A1, often measured through the ethoxyresorufin-O-deethylase (EROD) assay, is a widely accepted indicator of AhR-mediated gene expression. Increased CYP1A1 activity is a direct consequence of the AhR-ligand complex binding to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene. wikipedia.org

Protein Secretion: Beyond enzyme induction, AhR activation can modulate the secretion of various proteins, including cytokines and growth factors. For example, changes in the secretion of inflammatory mediators can be assessed to understand the immunomodulatory effects of PCDFs. The analysis of the secretome of exposed cells can provide a broader picture of the cellular pathways affected by these compounds.

Stereospecificity of Cellular Responses to PCDF Isomers

The three-dimensional structure of a molecule is a critical determinant of its biological activity. In the context of PCDFs, the spatial arrangement of chlorine atoms on the dibenzofuran backbone can significantly influence their interaction with the AhR and, consequently, their toxicological potency. While specific data on the stereospecificity of cellular responses to this compound is scarce, the principles of stereochemistry in ligand-receptor interactions are well-established.

The binding of a ligand to the AhR is a highly specific event. The planarity and dimensions of the PCDF molecule must be complementary to the ligand-binding pocket of the receptor for a high-affinity interaction to occur. Different isomers of PCDFs, due to their unique chlorine substitution patterns, will adopt distinct conformations that affect their ability to fit into the AhR binding site. It is known that for some trichlorinated and tetrachlorinated dibenzofuran congeners, those that bind more slowly to the AhR also exhibit lower biochemical potencies. nih.gov

This stereospecific binding directly translates to differences in downstream cellular responses. Isomers that bind with higher affinity are generally more potent inducers of AhR-mediated gene expression, such as the induction of CYP1A1, and are consequently more toxic. Therefore, the cellular responses to a mixture of PCDF isomers are not simply additive but are dependent on the specific stereochemistry and relative potencies of the individual congeners present.

Investigating AHR-Independent Actions

While the aryl hydrocarbon receptor (AHR) is a primary mediator of the toxic effects of many dioxin-like compounds, emerging research is exploring pathways that are independent of this receptor. The complete spectrum of the toxicity of compounds like this compound cannot be fully explained by the classical AHR signaling pathway alone. The investigation into AHR-independent actions is crucial for a comprehensive understanding of the mechanistic toxicology of these environmental contaminants.

The toxicity of dioxins is largely attributed to their interaction with the AHR, a ligand-activated transcription factor. This interaction initiates a cascade of events, leading to the expression of a variety of genes. However, there is evidence to suggest that not all toxic effects of dioxin-like compounds are mediated through this canonical pathway. Some studies propose that the toxicity of dioxins may, in part, stem from an overactivation of the AHR's functions that are normally independent of foreign ligands. plos.org This suggests that the toxic effects are a result of the hyperactivation of a normal physiological process, rather than the initiation of an entirely new one. plos.org

Furthermore, research has indicated that dioxin-like compounds can influence cellular processes without the direct involvement of the AHR in gene transcription. For instance, the AHR can interact with other cellular signaling pathways. There is evidence of crosstalk between the AHR and the β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis. mdpi.com Such interactions could lead to toxic outcomes that are not directly linked to the AHR's role as a transcription factor for xenobiotic-metabolizing enzymes.

Additionally, some studies have shown that certain toxic effects of dioxin-like compounds persist even when the induction of cytochrome P450 1A1 (CYP1A1), a hallmark of classical AHR pathway activation, is blocked. This suggests the existence of alternative, AHR-dependent but CYP1A1-independent, or potentially entirely AHR-independent mechanisms of toxicity. researchgate.net These non-classical pathways may involve the AHR protein interacting with other transcription factors or cellular proteins, thereby altering their function.

While much of this research has focused on 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the insights gained are valuable for understanding the potential actions of other dioxin-like compounds, including this compound. However, specific investigations into the AHR-independent actions of this compound are not extensively documented in the current scientific literature. The following table summarizes some of the proposed AHR-independent or non-classical mechanisms of toxicity for dioxin-like compounds in general.

| Mechanistic Pathway | Description | Key Cellular Components Involved | Potential Toxicological Outcome |

| Cross-talk with other signaling pathways | The AHR protein can interact with components of other signaling cascades, altering their normal function without binding to DNA. | β-catenin, NF-κB | Developmental abnormalities, altered immune response |

| Protein sequestration | The AHR, when activated, may bind to and sequester other important cellular proteins, preventing them from carrying out their normal functions. | Transcription factors, cell cycle regulators | Disruption of cell cycle, altered gene expression |

| Generation of Reactive Oxygen Species (ROS) | Some toxic effects may be mediated by an increase in oxidative stress, which can occur independently of AHR-mediated gene expression. | Mitochondria, NADPH oxidase | Cellular damage, inflammation |

| Alteration of Ion Channel Function | Dioxin-like compounds may directly or indirectly affect the function of ion channels in cell membranes, leading to disruptions in cellular communication and function. | Calcium channels, potassium channels | Neurotoxicity, cardiotoxicity |

It is important to note that the field of AHR-independent toxicology is still evolving. Further research is needed to fully elucidate these alternative pathways and to determine the specific role of this compound in these processes. Understanding these mechanisms is essential for a complete risk assessment of this and other related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.